Lipophilicity (LogP) Advantage Over Non-Brominated Parent for Membrane Permeability-Critical Applications
2-Bromo-4-(trifluoromethoxy)aniline (target) exhibits a computed XLogP3 of 3.1, compared with 2.2 for the non-brominated parent 4-(trifluoromethoxy)aniline [1][2]. The ΔXLogP3 of +0.9 represents a substantial increase in lipophilicity conferred solely by the ortho-bromine substituent. In comparison, the regioisomer 2-bromo-5-(trifluoromethoxy)aniline has a reported logP of 3.51, making the target compound an intermediate-lipophilicity option that balances membrane permeability with aqueous solubility more favorably than the higher-logP 5-OCF₃ isomer .
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem); logP = 3.16 (ChemSrc) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)aniline (no Br): XLogP3 = 2.2; 2-Bromo-5-(trifluoromethoxy)aniline: logP = 3.51 |
| Quantified Difference | ΔXLogP3 = +0.9 vs non-brominated parent; ΔlogP = −0.35 vs 5-OCF₃ isomer |
| Conditions | Computed logP values; XLogP3 3.0 algorithm (PubChem); experimental logP (ChemSrc) |
Why This Matters
For procurement in drug discovery programs where logP in the 3–4 range is targeted for optimal oral absorption, the target compound provides a brominated handle with appropriate baseline lipophilicity without overshooting into excessively high logP range that would compromise aqueous solubility.
- [1] PubChem CID 688296, 2-Bromo-4-(trifluoromethoxy)aniline. XLogP3-AA = 3.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 600848, 4-(Trifluoromethoxy)aniline. XLogP3 = 2.2. National Center for Biotechnology Information. View Source
